molecular formula C6H12S B15349657 3-Methylthiacyclohexane CAS No. 5258-50-4

3-Methylthiacyclohexane

Cat. No.: B15349657
CAS No.: 5258-50-4
M. Wt: 116.23 g/mol
InChI Key: WTPRCAYZVQKROM-UHFFFAOYSA-N
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Description

3-Methylthiacyclohexane is a chemical compound with the molecular formula C₆H₁₂S. It is a cyclic compound featuring a sulfur atom and a methyl group attached to a cyclohexane ring. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylthiacyclohexane can be synthesized through several methods, including:

  • Thiol-ene Reaction: This involves the reaction of cyclohexene with methanethiol in the presence of a radical initiator.

  • Hydrothiolation of Alkenes: Cyclohexene can be hydrothiolated using methanethiol under acidic conditions.

  • Reduction of Thioketones: The reduction of 3-methylthioketone using reducing agents like lithium aluminum hydride (LiAlH₄) can yield this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale thiol-ene reactions or hydrothiolation processes, often employing continuous flow reactors to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Methylthiacyclohexane undergoes various chemical reactions, including:

  • Oxidation: Oxidation of this compound can lead to the formation of sulfoxides and sulfones.

  • Reduction: Reduction reactions can produce thiol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various sulfur-containing compounds.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Utilizing nucleophiles like amines or halides under appropriate conditions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thiol Derivatives: Produced through reduction reactions.

  • Sulfur-Containing Compounds: Formed via nucleophilic substitution reactions.

Scientific Research Applications

3-Methylthiacyclohexane has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

3-Methylthiacyclohexane is similar to other sulfur-containing cyclic compounds, such as thiophenes and thiazoles. its unique structure, with the sulfur atom incorporated into a cyclohexane ring, sets it apart. This structural difference can lead to distinct reactivity and biological activity compared to its counterparts.

Comparison with Similar Compounds

  • Thiophenes: Sulfur-containing heterocyclic compounds.

  • Thiazoles: Heterocyclic compounds containing both sulfur and nitrogen atoms.

  • Sulfur-containing Alkenes: Compounds with sulfur atoms in alkene structures.

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Properties

CAS No.

5258-50-4

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

3-methylthiane

InChI

InChI=1S/C6H12S/c1-6-3-2-4-7-5-6/h6H,2-5H2,1H3

InChI Key

WTPRCAYZVQKROM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCSC1

Origin of Product

United States

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